N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate
Description
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate (CAS 91944-64-8) is a crystalline salt formed by the reaction of N,N-dimethylpyridin-4-amine (DMAP) and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). Its molecular formula is C₁₄H₁₈N₂O₃S, with a molar mass of 294.37 g/mol, and it exhibits a melting point of 172–174°C in dichloromethane . The compound is widely utilized as a catalyst in organic synthesis, particularly in esterifications (e.g., Steglich esterification) and sulfonylation reactions (e.g., tosyl chloride activation) . Its stability under inert storage conditions and compatibility with polar aprotic solvents like dichloromethane (DCM) make it a versatile reagent .
Properties
IUPAC Name |
N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSXODRWGDDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate generally involves the reaction of N,N-Dimethylpyridin-4-amine with 4-methylbenzenesulfonic acid . The reaction is typically carried out under controlled conditions, often in the presence of a solvent such as dichloromethane . The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in esterification reactions, the primary products are esters .
Scientific Research Applications
Catalytic Applications
Esterification Reactions
N,N-Dimethylpyridin-4-amine acts as a potent nucleophilic catalyst in esterification reactions. It facilitates the formation of esters from carboxylic acids and alcohols by enhancing the electrophilicity of the acyl group, thereby accelerating the reaction rate. The mechanism involves the formation of an acetylpyridinium ion intermediate, which subsequently reacts with alcohols to yield esters efficiently .
Synthesis of Indoles and Tetrazoles
Recent studies have shown that ionic liquids based on N,N-Dimethylpyridin-4-amine can be employed as catalysts for the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles through click chemistry. These methods are environmentally friendly and require minimal catalyst loading, showcasing the versatility of this compound in facilitating complex organic transformations .
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of N,N-Dimethylpyridin-4-amine exhibit promising anticancer properties. For instance, compounds synthesized using DMAP-based ionic liquids have shown efficacy in inhibiting cancer cell proliferation by interfering with mitotic spindle formation in centrosome-amplified cancer cells . This suggests potential applications in developing novel anticancer therapeutics.
Neuroprotective Effects
In neuropharmacological studies, certain derivatives have been identified as potential inhibitors of protein aggregation associated with neurodegenerative diseases such as Alzheimer's. These compounds can prevent the aggregation of alpha-synuclein and tau proteins, which are implicated in the pathology of these conditions .
Environmental Applications
Green Chemistry Initiatives
The use of N,N-Dimethylpyridin-4-amine in ionic liquid formulations aligns with green chemistry principles by reducing solvent usage and minimizing waste generation during chemical reactions. Its application in solvent-free environments demonstrates its potential for sustainable practices in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate involves its role as a nucleophilic catalyst. The dimethylamino group on the pyridine ring enhances the nucleophilicity of the nitrogen atom, allowing it to participate in various nucleophilic substitution reactions . This property makes it an effective catalyst in reactions such as esterification and transesterification .
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Key Compounds
Biological Activity
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP sulfonate, is a compound derived from 4-dimethylaminopyridine (DMAP), which is widely recognized for its catalytic properties in organic synthesis. This article explores the biological activity of DMAP sulfonate, focusing on its mechanisms, applications, and relevant research findings.
- Chemical Formula : C₁₄H₁₈N₂O₃S
- CAS Number : 91944-64-8
- Molecular Weight : 294.37 g/mol
- IUPAC Name : this compound
DMAP sulfonate exhibits biological activity primarily through its role as a nucleophilic catalyst. Its mechanism involves:
- Nucleophilic Catalysis : DMAP enhances the electrophilicity of acyl compounds, facilitating nucleophilic attack by alcohols or amines.
- Formation of Acylpyridinium Ion : In reactions such as esterification, DMAP forms an acylpyridinium ion that stabilizes the transition state, leading to increased reaction rates.
1. Catalytic Activity
DMAP and its derivatives are extensively used in organic synthesis due to their ability to catalyze various reactions, including:
- Esterifications : DMAP significantly improves yields in esterification reactions with acyl chlorides and anhydrides.
- Acylation Reactions : It serves as a catalyst in acylation processes, enhancing the formation of amides and esters from carboxylic acids and amines.
2. Pharmaceutical Applications
Research indicates that DMAP derivatives can exhibit biological activities relevant to medicinal chemistry:
- Anticancer Activity : Some studies have explored the use of DMAP derivatives in synthesizing compounds with anticancer properties. For instance, analogs of DMAP have been tested for their ability to inhibit cancer cell proliferation.
3. Biochemical Studies
DMAP sulfonate has been investigated for its role in biochemical assays:
- Inhibition Studies : Research shows that DMAP can inhibit certain enzymes, indicating potential applications in drug design and enzyme regulation .
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various DMAP derivatives on specific enzymes involved in cancer progression. The results showed that certain modifications to the DMAP structure enhanced its inhibitory potency against target enzymes, suggesting a pathway for developing new anticancer agents .
Study 2: Catalytic Efficiency
Research conducted by Sigma-Aldrich highlighted the efficiency of DMAP as a catalyst in acylation reactions compared to traditional methods. The study demonstrated that using DMAP not only increased reaction rates but also improved product yields significantly .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, and how can purity be optimized during purification?
- Methodology : The compound is often synthesized via sulfonation reactions. A representative protocol involves reacting N,N-dimethylpyridin-4-amine (DMAP) with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Post-reaction, the product is purified via aqueous workup (washing with water and brine), followed by solvent removal under reduced pressure. Recrystallization from DCM or ethanol is recommended to enhance purity. Storage under inert atmosphere (e.g., nitrogen) at room temperature prevents degradation .
Q. How is this compound typically employed as a reagent or catalyst in organic synthesis reactions?
- Methodology : The compound acts as a proton scavenger or co-catalyst in nucleophilic substitutions and esterifications. For example, it facilitates tosylation reactions by stabilizing reactive intermediates through hydrogen bonding or electrostatic interactions. In multi-step syntheses (e.g., drug intermediates), it improves yields by minimizing side reactions caused by acidic protons .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm molecular structure (e.g., aromatic proton signals at δ 7.2–8.5 ppm for the pyridine and tosyl groups) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (294.37 g/mol) and detects impurities .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves hydrogen-bonding networks and salt formation. Monoclinic systems (space group ) are common for sulfonate salts, with lattice parameters (e.g., Å, Å) guiding structural validation .
Advanced Research Questions
Q. What variables should be considered when optimizing reaction conditions involving this compound in multi-step syntheses?
- Methodology : Key variables include:
- Temperature : Reactions often start at 0°C to control exothermic sulfonation, then warm to room temperature .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance solubility of ionic intermediates.
- Stoichiometry : A 1:1 molar ratio of DMAP to tosyl chloride minimizes byproducts. Excess base (e.g., triethylamine) ensures complete deprotonation.
- Workup : Sequential washing (water → brine) removes unreacted reagents, while drying over anhydrous NaSO prevents residual moisture .
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of sulfonate salts related to this compound?
- Methodology : Contradictions in hydrogen-bonding patterns or lattice parameters can arise from polymorphic variations. Use SHELXL for refinement, comparing observed vs. calculated diffraction patterns. Validate against known sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate, symmetry, Å) . Cross-reference with spectroscopic data (e.g., FTIR for sulfonate S=O stretches at ~1130–1370 cm) to confirm consistency .
Q. What mechanistic insights explain the role of this compound in facilitating nucleophilic substitutions or esterification reactions?
- Methodology : The tosylate group acts as a leaving agent, while DMAP stabilizes transition states via lone-pair donation from its pyridine nitrogen. In esterifications, DMAP·TsOH enhances electrophilicity of carbonyl carbons, accelerating acyl transfer. Kinetic studies (e.g., monitoring reaction rates via H NMR) can quantify catalytic efficiency .
Q. How do storage conditions and handling protocols impact the experimental reproducibility of reactions involving this compound?
- Methodology : The compound is hygroscopic and degrades in humid environments. Store under inert gas (argon/nitrogen) in sealed containers with desiccants. Pre-dry solvents (e.g., molecular sieves for DCM) to prevent hydrolysis. Regular purity checks via TLC (R ~0.3 in 9:1 DCM:MeOH) ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
